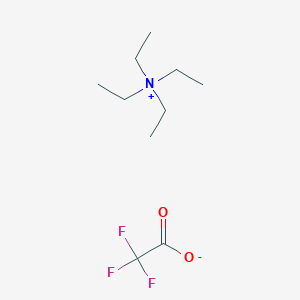

Tetraethylammonium trifluoroacetate

描述

Significance of Quaternary Ammonium (B1175870) Trifluoroacetates as Ionic Compounds

Quaternary ammonium salts, in general, are a class of compounds characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. evitachem.com This inherent charge and the nature of the accompanying anion dictate their physical and chemical properties, such as solubility and reactivity. nih.gov Quaternary ammonium trifluoroacetates, including the tetraethylammonium (B1195904) variant, are notable for their utility as phase-transfer catalysts, electrolytes, and reagents in organic synthesis. chemimpex.comvestachem.com

The trifluoroacetate (B77799) anion, derived from the strong trifluoroacetic acid, imparts specific characteristics to the salt. wikipedia.org Trifluoroacetic acid and its derivatives are widely used in organic synthesis as catalysts, solvents, and protecting group removal agents. researchgate.neteurekaselect.com The presence of the trifluoroacetate anion can influence the salt's solubility and its interaction with other molecules in a reaction mixture.

The combination of the bulky, lipophilic tetraethylammonium cation and the trifluoroacetate anion results in a salt with good solubility in many organic solvents. wikipedia.org This property is crucial for its function as a phase-transfer catalyst, where it facilitates the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs. wikipedia.orgyoutube.com

Historical Context and Evolution of Research on Tetraethylammonium Trifluoroacetate

Research into quaternary ammonium compounds has a long history, with their use as antimicrobials and surfactants being well-established for decades. nih.govnih.gov The application of specific quaternary ammonium salts like this compound in more specialized areas of chemical synthesis is a more recent development. The evolution of research in this area has been driven by the continuous search for more efficient and selective catalysts and reagents for organic reactions.

The development of phase-transfer catalysis in the mid-20th century opened up new possibilities for the use of quaternary ammonium salts. acs.org Initially, simpler salts like benzyltriethylammonium chloride were common. wikipedia.org Over time, researchers began to explore the impact of different cations and anions on the efficiency and selectivity of these catalysts, leading to the investigation of compounds like this compound.

The increasing interest in fluorine-containing compounds in pharmaceuticals and agrochemicals has also spurred research into reagents and catalysts that can facilitate the introduction of fluorine or trifluoromethyl groups. While not a direct fluorinating agent itself, the trifluoroacetate anion is a key component in the synthesis of various fluorinated molecules. wikipedia.org

Current Research Frontiers and Interdisciplinary Relevance of this compound

The interdisciplinary relevance of this compound is expanding, with its applications extending beyond traditional organic synthesis. Current research frontiers include its use in electrochemistry, materials science, and environmental chemistry.

In electrochemistry, quaternary ammonium salts are crucial components of electrolytes for devices like electrochemical double-layer capacitors. chemimpex.comjecst.org The properties of the cation and anion, such as their size and mobility, directly impact the performance of these devices. jecst.org Research is ongoing to develop new electrolyte systems with improved conductivity and stability, and tetraethylammonium salts are among the candidates being investigated.

In materials science, these salts can be used as templates or structure-directing agents in the synthesis of porous materials and nanoparticles. Their ionic nature and ability to self-assemble can influence the morphology and properties of the final materials.

From an environmental perspective, the widespread use of quaternary ammonium compounds has led to studies on their environmental fate and potential impacts. pandemicpact.orgumn.edu Research in this area aims to understand their persistence, degradation pathways, and potential for bioaccumulation, which is crucial for developing greener and more sustainable chemical processes. nih.govpsu.edu

Furthermore, in the field of organic synthesis, this compound continues to be explored as a catalyst and reagent in novel reactions. For instance, its role in promoting specific C-H functionalization reactions is an active area of investigation. acs.org The ability to selectively activate and modify C-H bonds is a major goal in modern organic chemistry, and phase-transfer catalysts can play a key role in achieving this.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 30093-29-9 | sigmaaldrich.comchemicalbook.comscbt.comchemicalbook.com |

| Molecular Formula | C10H20F3NO2 | sigmaaldrich.comscbt.com |

| Molecular Weight | 243.27 g/mol | sigmaaldrich.comscbt.com |

| Melting Point | 74-76 °C | chemicalbook.comchemicalbook.com |

| Physical Form | Solid | sigmaaldrich.com |

Interactive Data Table: Physicochemical Properties

Click to view interactive data

| Property | Value | Reference |

|---|---|---|

| CAS Number | 30093-29-9 | sigmaaldrich.comchemicalbook.comscbt.comchemicalbook.com |

| Molecular Formula | C10H20F3NO2 | sigmaaldrich.comscbt.com |

| Molecular Weight | 243.27 g/mol | sigmaaldrich.comscbt.com |

| Melting Point | 74-76 °C | chemicalbook.comchemicalbook.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥98% | sigmaaldrich.comscbt.com |

属性

IUPAC Name |

tetraethylazanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.C2HF3O2/c1-5-9(6-2,7-3)8-4;3-2(4,5)1(6)7/h5-8H2,1-4H3;(H,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOOKGHQWGEWCB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583682 | |

| Record name | N,N,N-Triethylethanaminium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30093-29-9 | |

| Record name | Ethanaminium, N,N,N-triethyl-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30093-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Triethylethanaminium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies for Tetraethylammonium Trifluoroacetate

Direct Synthesis Approaches and Optimization for Research Purity

The most straightforward method for synthesizing tetraethylammonium (B1195904) trifluoroacetate (B77799) is through the direct acid-base neutralization of tetraethylammonium hydroxide (B78521) with trifluoroacetic acid. This reaction is typically carried out in a suitable solvent, such as water or a lower alcohol, to facilitate the reaction and subsequent purification.

The general reaction is as follows:

(C₂H₅)₄NOH + CF₃COOH → (C₂H₅)₄N⁺CF₃COO⁻ + H₂O

To achieve high purity for research applications, stoichiometric amounts of the reactants are carefully controlled. An excess of either reactant can lead to impurities that may be challenging to remove. The reaction is often performed at room temperature with stirring, followed by the removal of the solvent under reduced pressure. To obtain an anhydrous product, the resulting salt is typically dried in a vacuum oven. wikipedia.org

Optimization of this method for research-grade purity involves several key considerations:

Purity of Starting Materials: High-purity tetraethylammonium hydroxide and trifluoroacetic acid are essential to minimize contaminants in the final product.

Solvent Selection: The choice of solvent can influence the reaction rate and the ease of purification. While water is a common solvent, its complete removal is crucial to prevent the formation of hydrates.

Reaction Monitoring: The progress of the neutralization can be monitored by pH measurement to ensure the reaction goes to completion without a significant excess of either the acid or base.

Purification: Recrystallization from a suitable solvent system, such as a mixture of a polar solvent and a less polar anti-solvent, can be employed to enhance the purity of the final product.

| Parameter | Condition | Rationale |

| Reactants | Tetraethylammonium hydroxide, Trifluoroacetic acid | Direct acid-base neutralization. |

| Solvent | Water, Methanol, or Ethanol | Facilitates reaction and handling. |

| Temperature | Room Temperature | Avoids potential decomposition. |

| Purification | Vacuum drying, Recrystallization | Removes solvent and impurities. |

Table 1: Optimized Conditions for Direct Synthesis of Tetraethylammonium Trifluoroacetate

Ion Exchange and Metathesis Reactions for Enhanced Purity and Yield

For applications demanding exceptionally high purity and the absence of specific counter-ions, ion exchange and metathesis reactions are preferred synthetic routes.

Ion Exchange: This method involves passing a solution of a tetraethylammonium salt with a different anion, such as tetraethylammonium bromide or chloride, through an ion-exchange resin that has been pre-loaded with trifluoroacetate ions. nih.govtoxicdocs.org A strong anion exchange resin is typically used for this purpose. toxicdocs.org

The process can be summarized as:

Resin-CF₃COO⁻ + (C₂H₅)₄N⁺X⁻ → Resin-X⁻ + (C₂H₅)₄N⁺CF₃COO⁻ (where X⁻ = Cl⁻, Br⁻, etc.)

The efficiency of the exchange is dependent on the concentration of the solutions, the flow rate through the resin, and the capacity of the resin. This method is particularly effective for removing halide impurities, which can be problematic in certain electrochemical applications. The resulting aqueous or alcoholic solution of TEATFA is then concentrated and dried to yield the final product. This technique is frequently employed in the purification of peptides to exchange trifluoroacetate for other anions, and the reverse is readily applicable for the synthesis of TEATFA. nih.govtoxicdocs.org

Metathesis Reactions: Also known as salt exchange reactions, metathesis provides another high-yield pathway to TEATFA. A common approach involves the reaction of a tetraethylammonium halide with a silver trifluoroacetate salt in a suitable solvent. researchgate.netbiotech-asia.org

(C₂H₅)₄N⁺X⁻ + Ag⁺CF₃COO⁻ → (C₂H₅)₄N⁺CF₃COO⁻ + AgX(s) (where X⁻ = Cl⁻, Br⁻, I⁻)

The reaction is driven by the precipitation of the insoluble silver halide, which can be easily removed by filtration. The TEATFA remains in the solution and can be isolated by evaporating the solvent. For this method to be effective, the choice of solvent is critical to ensure the solubility of the reactants and the insolubility of the silver halide byproduct. Acetone or acetonitrile (B52724) are often suitable solvents for such reactions. researchgate.net

| Method | Reactants | Key Feature |

| Ion Exchange | Tetraethylammonium halide, Trifluoroacetate-loaded resin | High purity, effective removal of specific anions. nih.govtoxicdocs.org |

| Metathesis | Tetraethylammonium halide, Silver trifluoroacetate | High yield, driven by precipitation of insoluble salt. researchgate.netbiotech-asia.org |

Table 2: Comparison of Ion Exchange and Metathesis Reactions for TEATFA Synthesis

Green Chemistry Considerations in the Preparation of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing TEATFA, several considerations can be made to align with these principles.

Atom Economy: The direct neutralization reaction exhibits excellent atom economy, with water being the only byproduct. Metathesis reactions can also have high atom economy if the precipitated salt can be recovered and repurposed.

Use of Safer Solvents: While organic solvents are often used, exploring water as a primary solvent for these reactions is a greener alternative. If organic solvents are necessary, choosing those with lower toxicity and environmental persistence is preferred.

Energy Efficiency: Conducting reactions at ambient temperature, as is often possible with these salt formation reactions, reduces energy consumption.

Renewable Feedstocks: While not yet common for this specific compound, future research could explore the synthesis of the tetraethylammonium cation from bio-derived ethanol.

Degradability: A significant concern with quaternary ammonium (B1175870) compounds is their environmental persistence. rsc.orgnih.gov While the trifluoroacetate anion itself can be persistent, research into designing more degradable quaternary ammonium cations is an active area of green chemistry. rsc.org This could involve incorporating cleavable linkages, such as ester groups, into the alkyl chains of the cation.

Scale-Up and Purity Assessment Techniques for Research Applications

Transitioning the synthesis of TEATFA from a laboratory scale to larger quantities for extensive research requires careful consideration of the process parameters and robust methods for purity verification.

Scale-Up Considerations:

Heat Management: While the neutralization reaction is exothermic, on a larger scale, the heat generated may need to be managed to maintain a consistent reaction temperature.

Mixing: Efficient mixing becomes more critical at a larger scale to ensure homogeneity and complete reaction.

Purification: Purification methods such as recrystallization and filtration need to be adapted for larger volumes. Techniques like continuous extraction have been developed for the large-scale purification of ionic liquids. google.com

Purity Assessment Techniques:

The purity of TEATFA for research applications is paramount and is typically assessed using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the tetraethylammonium cation. Quantitative ¹H NMR can be a powerful tool for determining the absolute purity of the salt. nih.gov ¹⁹F NMR is also highly effective for confirming the presence and purity of the trifluoroacetate anion. nih.gov

Ion Chromatography (IC): IC is a highly sensitive method for quantifying the concentration of the trifluoroacetate anion and detecting any residual halide or other anionic impurities. nih.govlcms.cz This is particularly important when the material is intended for applications where anionic impurities can have a significant impact.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), can be used to analyze the tetraethylammonium cation and assess its purity. sielc.com

| Technique | Information Provided |

| NMR Spectroscopy | Structural confirmation, quantitative purity (¹H NMR), anion confirmation (¹⁹F NMR). nih.govnih.gov |

| Ion Chromatography | Anion quantification, detection of anionic impurities. nih.govlcms.cz |

| HPLC | Cation analysis and purity assessment. sielc.com |

| Elemental Analysis | Overall elemental composition and purity verification. |

Table 3: Purity Assessment Techniques for this compound

Mechanistic Investigations of Ion Pairing and Solution Behavior of Tetraethylammonium Trifluoroacetate

Fundamental Principles of Ion Pair Formation and Stability

The formation and stability of ion pairs, such as tetraethylammonium (B1195904) trifluoroacetate (B77799), are governed by a delicate balance of intermolecular forces. These interactions dictate the salt's behavior in solution and its influence on other dissolved species.

Electrostatic and Non-Covalent Interactions within Ion Pairs

The primary driving force for the association of the tetraethylammonium cation and the trifluoroacetate anion is the electrostatic attraction between the positively charged quaternary ammonium (B1175870) group and the negatively charged carboxylate group. researchgate.netnih.gov This fundamental coulombic interaction is the strongest of the non-covalent forces at play. wikipedia.org

Beyond simple electrostatic attraction, other non-covalent interactions contribute to the stability and structure of the ion pair. wikipedia.orgsemanticscholar.org These include:

Hydrogen Bonding: While the tetraethylammonium cation lacks traditional hydrogen bond donors, the oxygen atoms of the trifluoroacetate anion can act as hydrogen bond acceptors, potentially interacting with solvent molecules or other components in a mixture. nih.gov

Hydrophobic Interactions: The ethyl groups of the tetraethylammonium cation are nonpolar and can engage in hydrophobic interactions, particularly in aqueous environments.

The interplay of these forces determines the preferred orientation and proximity of the ions within the ion pair. researchgate.net Computational studies, such as those using density functional theory, have been employed to investigate the structural and energetic properties of similar ion pairs, revealing the significance of hydrogen bonds and electrostatic interactions in their formation. nih.gov

Influence of Solvent Polarity and Dielectric Environment on Ion Pairing

The extent of ion pairing is profoundly influenced by the properties of the surrounding solvent, most notably its polarity and dielectric constant. In solvents with a high dielectric constant, such as water, the electrostatic attraction between the tetraethylammonium and trifluoroacetate ions is significantly weakened. This is because the solvent molecules can effectively solvate the individual ions, surrounding them with a shell of oriented dipoles that shield the ionic charges from each other. Consequently, in highly polar solvents, tetraethylammonium trifluoroacetate exists predominantly as free, solvated ions.

Conversely, in solvents with a low dielectric constant, the electrostatic forces between the ions are much stronger, leading to a greater degree of ion pair formation. The solvent is less capable of shielding the ionic charges, making it energetically more favorable for the ions to associate. This principle is fundamental to understanding the behavior of electrolytes in various media and is a key consideration in applications such as chromatography and chemical synthesis. The choice of solvent can therefore be used to modulate the degree of ion pairing and, consequently, the reactivity and physical properties of the dissolved salt.

Role of Trifluoroacetate Anion as a Counter-Ion in Chemical Processes

The trifluoroacetate (TFA) anion is not merely a passive counter-ion; its unique properties actively influence a range of chemical and biochemical processes. Its presence can significantly alter the behavior of peptides, proteins, and other molecules in solution and during analytical separations.

Impact on Peptide and Protein Conformation and Stability

The trifluoroacetate anion can have a pronounced effect on the conformation and stability of peptides and proteins. nih.govgenscript.com It can interact with positively charged residues on the protein surface, such as lysine, arginine, and histidine, through ion-pairing. oup.comnih.gov This interaction can neutralize the positive charges, leading to several consequences:

Conformational Changes: By masking repulsive electrostatic forces between positively charged groups, TFA can induce conformational changes in proteins. oup.com In some cases, this can lead to the formation of a more compact, "molten globule" like structure. oup.com

Stability Effects: The interaction of TFA with proteins can either stabilize or destabilize their structure. For instance, in the case of cytochrome c, TFA was found to induce extensive unfolding, while the related trichloroacetate (B1195264) anion stabilized a partially folded intermediate. nih.gov This highlights the specific nature of the anion's interaction with the protein.

Interference with Structural Analysis: The presence of TFA can interfere with spectroscopic techniques used for structural analysis, such as Fourier-transform infrared (FTIR) and circular dichroism (CD) spectroscopy. genscript.comnih.gov

It's important to note that even residual amounts of TFA from purification processes can impact the biological and physicochemical properties of peptides. genscript.comphysiology.orgresearchgate.net

Modulation of Retention Mechanisms in Reversed-Phase Chromatography and Solid-Phase Extraction

Trifluoroacetic acid is a widely used mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC) and solid-phase extraction (SPE), particularly for the separation of peptides and proteins. chromforum.orgresearchgate.netresearchgate.net The trifluoroacetate anion plays a crucial role as an ion-pairing reagent. chromforum.orgchromatographyonline.com

In Reversed-Phase Chromatography , the mechanism involves the following:

Ion-Pair Formation: The trifluoroacetate anion forms an ion pair with positively charged analytes, such as protonated basic amino acid residues in peptides. chromforum.orgnih.gov

Increased Hydrophobicity: This ion pair is more hydrophobic than the free, charged analyte. oup.com

Enhanced Retention: The increased hydrophobicity leads to stronger interaction with the nonpolar stationary phase (e.g., C18), resulting in increased retention times. chromforum.orgnih.govresearchgate.net The concentration of TFA can be optimized to fine-tune the separation, with higher concentrations generally leading to greater retention. researchgate.netresearchgate.net TFA is considered a "weak" ion-pairing reagent, and its effectiveness can be influenced by the hydrophobicity of the anion itself. chromforum.org

The table below illustrates the effect of increasing TFA concentration on the retention of peptides with varying net positive charges.

| Peptide Group (Net Positive Charge) | Effect of Increasing TFA Concentration on Retention Time |

| +1 | General increase |

| +3 | More marked increase |

| +5 | Most significant increase |

Data adapted from comparative studies on ion-pairing reagents. nih.gov

In Solid-Phase Extraction (SPE) , TFA is often used during the sample loading and washing steps to ensure that analytes of interest are retained on the sorbent. researchgate.net The principle is similar to RP-HPLC, where ion-pairing with TFA increases the analyte's affinity for the solid phase. While formic acid is sometimes used as an alternative to avoid ion suppression in mass spectrometry, TFA can be a more effective ion-pairing reagent for chromatography. researchgate.net The use of weak anion exchange (WAX) SPE is a common method for extracting TFA from water samples. oru.se

Effects on Fibril Formation and Aggregation Kinetics of Biomolecules

The trifluoroacetate anion can also influence the aggregation and fibril formation of biomolecules, a process implicated in various neurodegenerative diseases. nih.gov Studies on the β-amyloid peptide, a key component in Alzheimer's disease, have shown that the conditions of its preparation, including the presence of TFA, can affect the resulting fibril morphology and aggregation kinetics. nih.gov

For instance, pre-incubation of the β-amyloid peptide in a TFA solution was found to influence the size and flexibility of the fibrils formed. nih.gov Specifically, longer pre-incubation times in TFA led to an increase in the molecular weight and linear density of the fibrils, while their flexibility decreased. nih.gov This suggests that the counter-ion can play a role in the pathway of fibril assembly. nih.gov The presence of TFA has been observed to promote the formation of α-helical intermediates which then transition to β-structures and fibrils, a pathway that differs from what is observed with other counter-ions like chloride. nih.gov

The kinetics of amyloid formation can be monitored by techniques such as fluorescence spectroscopy using Thioflavin T (ThT), which binds to the cross-beta structure of amyloid fibrils. nih.gov The rate of fibril formation can be influenced by various factors, and the presence of specific counter-ions like trifluoroacetate can be a significant modulator of these kinetics. nih.govfrontiersin.org

Ion-Solvent Interactions and Solvation Structures of this compound in Binary Solvent Systems

The behavior of this compound in binary solvent systems is governed by a complex interplay of ion-solvent and solvent-solvent interactions. The composition of the solvent mixture dictates the local environment around the tetraethylammonium (TEA⁺) cation and the trifluoroacetate (TFA⁻) anion, influencing the salt's solubility and the extent of ion pairing.

In aqueous-organic mixtures, such as water-acetonitrile or water-ethanol, preferential solvation of the ions often occurs. The bulky, hydrophobic TEA⁺ cation is typically solvated preferentially by the organic co-solvent, while the smaller, more polarizable TFA⁻ anion's solvation is highly dependent on the specific properties of the solvents, including their hydrogen-bonding capabilities. Studies on similar tetraalkylammonium salts in aqueous binary solvents have shown that the structure and stability of the solvation shells change significantly with the mole fraction of the organic solvent. nih.gov For instance, in a water-acetonitrile system, the acetonitrile (B52724) molecules tend to accumulate around the TEA⁺ cation due to favorable hydrophobic and dipole-dipole interactions. nih.gov

Molecular Dynamics Simulations for Solvation Shell Characterization

Molecular dynamics (MD) simulations are a powerful computational tool for elucidating the three-dimensional structure of the solvation shell around the TEA⁺ and TFA⁻ ions at an atomic level. These simulations model the trajectories of ions and solvent molecules over time, providing detailed insights into their spatial arrangement and dynamics. nih.gov

Simulations also characterize the orientation of solvent molecules. Acetonitrile molecules, for instance, would be expected to orient their methyl groups towards the hydrophobic ethyl groups of the TEA⁺ cation. For the TFA⁻ anion, MD simulations can highlight the specific hydrogen-bonding patterns with protic solvents like water or ethanol. These computational models provide a molecular-level interpretation for macroscopic experimental observations. nih.gov

Table 1: Illustrative Solvation Shell Parameters from MD Simulations for Ions in a Binary Solvent (Water/Acetonitrile)

| Ion | Solvent Component | Typical Coordination Number (First Shell) | Dominant Interaction Type |

| Tetraethylammonium (TEA⁺) | Acetonitrile | 8 - 12 | Hydrophobic / Dipole-Induced Dipole |

| Water | 2 - 5 | Ion-Dipole / Hydrophobic | |

| Trifluoroacetate (TFA⁻) | Water | 4 - 6 | Hydrogen Bonding / Ion-Dipole |

| Acetonitrile | 3 - 5 | Ion-Dipole |

Note: The values presented are illustrative and based on typical findings for similar ions in aqueous-organic mixtures. Actual coordination numbers can vary based on the specific force fields and simulation conditions used.

Spectroscopic Probes of Ion-Solvent Interactions

Various spectroscopic techniques are employed to experimentally probe the interactions between this compound and solvent molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the local chemical environment of the ions. nih.gov

The ¹H and ¹³C NMR chemical shifts of the TEA⁺ cation are influenced by the surrounding solvent molecules. A change in the solvent composition of a binary mixture leads to a corresponding change in the chemical shifts, which can be correlated with the preferential solvation of the cation. nih.gov For example, an upfield or downfield shift of the methylene (B1212753) proton signal in TEA⁺ as the concentration of the organic co-solvent is increased can indicate the replacement of water molecules with organic solvent molecules in the first solvation shell. nih.gov

Vibrational spectroscopies, such as Fourier-transform infrared (FTIR) and Raman, are used to probe the state of the TFA⁻ anion. The vibrational frequencies of the carboxylate group (COO⁻) are sensitive to hydrogen bonding and ion pairing. In a protic solvent, hydrogen bonding to the carboxylate oxygens can cause a shift in the symmetric and asymmetric stretching frequencies compared to an aprotic environment. The formation of a direct contact ion pair with TEA⁺ would also perturb these vibrational modes.

Table 2: Representative Spectroscopic Changes with Ion-Solvent Environment

| Spectroscopic Technique | Observable Parameter | Change in Environment | Typical Observation |

| ¹H NMR | Chemical Shift of TEA⁺ protons | Increased organic solvent in aqueous mix | Shift in ppm value |

| ¹³C NMR | Chemical Shift of TEA⁺ carbons | Increased organic solvent in aqueous mix | Shift in ppm value |

| FTIR/Raman | C=O Stretch of TFA⁻ | Change from aprotic to protic solvent | Frequency shift (cm⁻¹) |

| FTIR/Raman | C-F Stretch of TFA⁻ | Formation of ion pair | Frequency and band shape change |

Higher-Order Ion Aggregation Phenomena in Concentrated Solutions

In dilute solutions, this compound exists primarily as fully solvated, independent TEA⁺ and TFA⁻ ions. However, as the concentration of the salt increases, the average distance between ions decreases, and electrostatic interactions become more significant. This leads to the formation of distinct ionic aggregates. soton.ac.uk

The first step in this process is the formation of ion pairs, where a cation and an anion are in close proximity, either in direct contact (contact ion pair, CIP) or separated by one or more solvent molecules (solvent-shared ion pair, SSIP). In solvents with a lower dielectric constant, this pairing is even more pronounced.

At still higher concentrations, these ion pairs can further associate into larger, higher-order aggregates. soton.ac.uknih.gov These can include neutral or charged clusters containing several cations and anions. The formation of these aggregates significantly impacts the physical properties of the solution, such as its conductivity, viscosity, and colligative properties, as it reduces the number of free charge carriers. soton.ac.uk

Formation and Characterization of Triple-Ions and Quadrupoles

Beyond simple ion pairs, more complex aggregates like triple ions and quadrupoles can form in concentrated solutions or in solvents with low dielectric constants. A triple ion is a charged cluster of three ions, which can be either cationic (e.g., [TEA-TFA-TEA]⁺) or anionic (e.g., [TFA-TEA-TFA]⁻). A quadrupole is a neutral aggregate of four ions, typically viewed as a dimer of two ion pairs (e.g., [TEA⁺TFA⁻]₂).

The formation of these species is a result of the balance between long-range electrostatic attraction and short-range repulsion. The formation of triple ions is often inferred from conductivity measurements. In some electrolyte solutions, the equivalent conductance, after an initial decrease with concentration (due to ion-pair formation), can pass through a minimum and then increase again. This subsequent rise in conductance is attributed to the formation of charged triple ions, which contribute to charge transport.

Characterizing these higher-order species is challenging. While conductivity provides indirect evidence, advanced spectroscopic and scattering techniques, combined with computational modeling, are often required to probe the structure and dynamics of these transient clusters in solution.

Concentration-Dependent Aggregation Behavior

The aggregation of this compound is a progressive, concentration-dependent phenomenon. The equilibrium between different species shifts as the total salt concentration changes. nih.gov

At very low concentrations (< 0.01 M): The salt is expected to be fully dissociated into solvated ions.

At intermediate concentrations (0.01 M - 0.1 M): The formation of ion pairs becomes significant. The proportion of ions existing as pairs increases with concentration.

At high concentrations (> 0.1 M): Higher-order aggregates, such as triple ions and quadrupoles, begin to form. soton.ac.uk In some systems with amphiphilic ions, this can eventually lead to the formation of larger, micelle-like structures. nih.gov

This concentration-dependent behavior can be tracked by monitoring various physical properties. For example, a non-linear decrease in the molar conductivity with increasing concentration is a classic indicator of ion association. Similarly, deviations from ideal behavior in colligative properties, such as vapor pressure or osmotic pressure, provide evidence for the reduction in the effective number of solute particles due to aggregation. Small-angle neutron or X-ray scattering (SANS/SAXS) can be used at high concentrations to directly probe the size and shape of larger aggregates. nih.gov

Electrochemical Research and Electrolyte Applications of Tetraethylammonium Trifluoroacetate

Design and Performance as Electrolytes in Electrochemical Systems

The suitability of tetraethylammonium (B1195904) trifluoroacetate (B77799) as an electrolyte is determined by several key electrochemical parameters. These include its electrochemical window, redox stability, ionic conductivity, and the mechanisms governing charge transport. The influence of external factors such as concentration and temperature on these properties is also a critical consideration in the design of efficient electrochemical systems.

The electrochemical stability window (ESW) is a crucial parameter for an electrolyte, as it defines the potential range within which the electrolyte remains stable without undergoing decomposition. nih.gov For many electrochemical devices, a wider ESW is desirable as it allows for higher operating voltages and potentially higher energy densities. researchgate.net The ESW is determined by the anodic and cathodic limits, which are associated with the oxidation of the anion and the reduction of the cation, respectively. nih.gov

While specific data for the electrochemical window of pure tetraethylammonium trifluoroacetate is not extensively detailed in the provided search results, the stability of related compounds offers insights. For instance, ionic liquids based on the bis(trifluoromethanesulfonyl)imide (TFSI) anion, which shares structural similarities with the trifluoroacetate anion, are known for their wide electrochemical stability windows. researchgate.netresearchgate.net The stability of the tetraethylammonium cation is also a contributing factor. Studies on other tetraethylammonium-based electrolytes, such as tetraethylammonium bis(trifluoromethylsulfonyl)imide (TEATFSI), have been conducted in the context of all-organic redox flow batteries, highlighting the importance of the electrolyte's stability. researchgate.net The redox stability of the electrolyte is paramount, as any degradation can lead to decreased performance and lifetime of the electrochemical device. nih.gov

Ionic conductivity is a measure of an electrolyte's ability to conduct electrical charge via the movement of ions. High ionic conductivity is essential for efficient charge transport in electrochemical systems. The conductivity of an electrolyte is influenced by factors such as ion mobility, charge carrier concentration, and the viscosity of the medium. researchgate.net

The following table provides a conceptual overview of factors influencing ionic conductivity.

| Factor | Influence on Ionic Conductivity |

| Ion Size | Smaller ions generally exhibit higher mobility, leading to increased conductivity. |

| Viscosity | Lower viscosity of the electrolyte medium facilitates faster ion movement and higher conductivity. |

| Ion Pairing | Strong ion pairing reduces the number of free charge carriers, thus decreasing conductivity. |

| Temperature | Increased temperature typically enhances ion mobility and reduces viscosity, resulting in higher conductivity. |

| Concentration | The effect of concentration is complex; conductivity often increases initially and then decreases at higher concentrations due to increased viscosity and ion pairing. |

The electrochemical properties of this compound electrolytes are significantly dependent on both concentration and temperature.

Concentration: The concentration of the electrolyte has a direct impact on its ionic conductivity. Typically, as the concentration of the salt increases from a dilute solution, the ionic conductivity rises due to the increase in the number of charge carriers. However, beyond a certain concentration, the conductivity may start to decrease. This is often attributed to increased solution viscosity and the formation of ion pairs and larger aggregates, which hinder the mobility of the ions. This behavior has been observed in various tetraethylammonium-based electrolyte systems. researchgate.net

Temperature: Temperature has a pronounced effect on the electrochemical properties of electrolytes. An increase in temperature generally leads to a decrease in viscosity and an increase in the kinetic energy of the ions, resulting in higher ionic conductivity. researchgate.netresearchgate.net This relationship is often described by the Arrhenius or Vogel-Tammann-Fulcher (VTF) equations. The electrochemical stability window can also be influenced by temperature, although the effect can be complex and depends on the specific electrolyte system. nih.gov For instance, in some ionic liquids, the electrochemical window narrows as the temperature increases. nih.gov

The table below illustrates the general trends of concentration and temperature on key electrochemical properties.

| Parameter | Effect of Increasing Concentration | Effect of Increasing Temperature |

| Ionic Conductivity | Increases to a maximum, then decreases | Generally increases |

| Viscosity | Generally increases | Generally decreases |

| Electrochemical Window | Can be affected by changes in ion-ion and ion-solvent interactions | May narrow or change depending on the electrolyte |

Application in Electrochemically Mediated Organic Transformations

The use of this compound as a supporting electrolyte in electrochemically mediated organic transformations offers a means to control reaction conditions and facilitate specific chemical reactions. Its role extends to influencing electron transfer processes and enabling various functionalization pathways.

In electrochemical organic synthesis, supporting electrolytes like this compound play a crucial role in providing a conductive medium and influencing the course of the reaction. Anodic oxidation reactions involve the removal of electrons from a substrate at the anode, leading to the formation of reactive intermediates such as radical cations. These intermediates can then undergo a variety of follow-up reactions, leading to the formation of new chemical bonds and functionalized products.

The trifluoroacetate anion can, in some cases, participate in the reaction as a nucleophile or a base, although its low nucleophilicity often makes it a spectator anion. The choice of the supporting electrolyte can influence the selectivity of the reaction. For example, in the context of C-H functionalization reactions, the electrolyte can affect the stability of the intermediates and the efficiency of the desired transformation. While direct examples involving this compound are not prevalent in the provided search results, related studies on dirhodium-catalyzed C-H functionalization highlight the intricate control achievable in such reactions, where the choice of catalyst and reaction conditions dictates the outcome. acs.org

The efficiency of an electrochemical reaction is heavily dependent on the efficiency of the electron transfer process at the electrode surface. The supporting electrolyte can influence this in several ways. The composition of the electrical double layer, which forms at the electrode-electrolyte interface, is determined by the ions of the electrolyte. This double layer can affect the rate of electron transfer to or from the substrate.

Fundamental Studies of Electrode-Electrolyte Interfacial Phenomena

Detailed research findings and data tables for this compound are not available in the reviewed literature.

Catalytic Roles and Applications in Advanced Organic Synthesis Mediated by Tetraethylammonium Trifluoroacetate

Mechanism and Scope of Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. dalalinstitute.com The core principle of PTC involves the use of a phase transfer catalyst to transport a reactant from one phase to another, thereby enabling the reaction to proceed. dalalinstitute.com Tetraethylammonium (B1195904) salts, including tetraethylammonium trifluoroacetate (B77799), are a class of quaternary ammonium (B1175870) salts that are commonly employed as phase transfer catalysts. dalalinstitute.combiomedres.us

The mechanism of phase transfer catalysis involving a quaternary ammonium salt like tetraethylammonium trifluoroacetate can be summarized as follows:

Ion Exchange: In a typical scenario, an anionic reactant residing in the aqueous phase is exchanged with the anion of the phase transfer catalyst. princeton.edu For instance, the trifluoroacetate anion of this compound could be exchanged with a nucleophile from the aqueous phase.

Formation of an Ion Pair: The tetraethylammonium cation forms a lipophilic ion pair with the reactant anion. This new ion pair is soluble in the organic phase. dalalinstitute.com

Migration to the Organic Phase: The newly formed ion pair migrates across the phase boundary into the organic phase where the organic substrate is located. operachem.com

Reaction: The reactant anion, now in the organic phase and "naked" or less solvated, exhibits enhanced reactivity and reacts with the organic substrate. operachem.com

Catalyst Regeneration: After the reaction, the tetraethylammonium cation pairs with the leaving group anion and migrates back to the aqueous phase, where it can undergo another cycle of ion exchange, thus regenerating the catalyst. operachem.com

The effectiveness of a quaternary ammonium salt as a phase transfer catalyst is influenced by several factors, including the bulkiness of the alkyl groups attached to the nitrogen atom. princeton.edu The tetraethyl groups in this compound provide sufficient lipophilicity to facilitate its solubility in the organic phase, a crucial characteristic for an effective phase transfer catalyst. operachem.com The choice of solvent also plays a significant role, with polar aprotic solvents like dichloromethane (B109758) often being preferred as they can solubilize the catalyst and enhance both the phase transfer and the intrinsic reaction rate. operachem.com

The scope of reactions amenable to phase transfer catalysis is broad and includes nucleophilic substitutions, alkylations, oxidations, and reductions. PTC offers several advantages, such as milder reaction conditions, increased reaction rates, higher yields, and the use of less expensive and hazardous solvents. dalalinstitute.combiomedres.us

Advanced Spectroscopic and Analytical Characterization Methodologies for Tetraethylammonium Trifluoroacetate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy stands as a cornerstone technique for the elucidation of molecular structure and the study of dynamic processes in solution. For tetraethylammonium (B1195904) trifluoroacetate (B77799), various NMR methodologies offer a wealth of information regarding both the cation and the anion, as well as their interactions with their environment.

Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR Applications

Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR are fundamental to the structural characterization of tetraethylammonium trifluoroacetate.

¹H NMR: The proton NMR spectrum of the tetraethylammonium ([TEA]⁺) cation typically exhibits a characteristic quartet and triplet pattern. These signals arise from the ethyl groups, with the methylene (B1212753) protons (-CH₂-) appearing as a quartet due to coupling with the adjacent methyl protons, and the methyl protons (-CH₃) appearing as a triplet due to coupling with the methylene protons. The chemical shifts of these protons can be influenced by the solvent and the nature of the counterion.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the [TEA]⁺ cation. Two distinct signals are expected for the ethyl groups: one for the methylene carbons and another for the methyl carbons. The chemical shifts of these carbons are sensitive to the local electronic environment.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for the trifluoroacetate ([TFA]⁻) anion. A single resonance is typically observed for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this signal is highly sensitive to the surrounding environment, including solvent effects and ion pairing. For instance, ¹⁹F NMR has been used to study the exchange of trifluoroacetate for other anions, with a significant decrease in the fluorine signal intensity indicating a successful exchange. nih.gov The chemical shift of the fluoride (B91410) species can vary significantly depending on its protonation state and interactions with the solvent. rsc.org

| Nucleus | Typical Chemical Shift Range (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | |||

| -CH₂- (Methylene) | ~3.2 | Quartet | ~7 |

| -CH₃ (Methyl) | ~1.3 | Triplet | ~7 |

| ¹³C | |||

| -CH₂- (Methylene) | ~52 | ||

| -CH₃ (Methyl) | ~7 | ||

| ¹⁹F | |||

| -CF₃ (Trifluoromethyl) | ~-75 | Singlet |

Table 1: Typical NMR Spectroscopic Data for this compound. Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Diffusion-Ordered Spectroscopy (DOSY) for Solvation and Aggregation Studies

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This method provides insights into the size and aggregation state of molecules and ions in solution.

In the context of this compound, DOSY experiments can be employed to study solvation and ion pairing. By measuring the diffusion coefficients of the [TEA]⁺ cation and the [TFA]⁻ anion, it is possible to determine whether they move independently in solution or as associated ion pairs. In a given solvent, if the cation and anion exhibit the same diffusion coefficient, it suggests the presence of a stable ion pair. Conversely, different diffusion coefficients indicate that the ions are solvated and diffusing independently. This information is crucial for understanding the behavior of TEATFA in various chemical processes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a complementary approach to NMR for characterizing this compound. These methods probe the vibrational modes of molecules, providing a fingerprint that is sensitive to molecular structure and intermolecular interactions. nih.gov

Probing Molecular Vibrations and Intermolecular Interactions

IR and Raman spectroscopy provide detailed information about the functional groups present in this compound and the nature of the interactions between the ions.

Tetraethylammonium Cation ([TEA]⁺): The IR and Raman spectra of the [TEA]⁺ cation are characterized by vibrations of the C-H and C-N bonds. The stretching and bending modes of the methyl and methylene groups can be identified and assigned.

Trifluoroacetate Anion ([TFA]⁻): The [TFA]⁻ anion exhibits strong vibrational bands associated with the carboxylate group (COO⁻) and the trifluoromethyl group (CF₃). The symmetric and asymmetric stretching vibrations of the COO⁻ group are particularly sensitive to ion pairing and hydrogen bonding. The C-F stretching vibrations also give rise to intense bands in the IR spectrum.

The positions and shapes of these vibrational bands can shift depending on the physical state (solid or solution) and the solvent, reflecting changes in the intermolecular forces.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| [TEA]⁺ Cation | ||

| C-H | Stretching | 2800-3000 |

| C-H | Bending | 1350-1480 |

| C-N | Stretching | 900-1200 |

| [TFA]⁻ Anion | ||

| C=O | Asymmetric Stretching | 1650-1710 |

| COO⁻ | Symmetric Stretching | 1400-1450 |

| C-F | Stretching | 1100-1300 |

Table 2: Characteristic Vibrational Frequencies for this compound. Note: Wavenumbers are approximate and can vary based on the specific environment and interactions.

In Situ Spectroscopic Monitoring of Reactions

The ability to monitor reactions in real-time is a significant advantage of vibrational spectroscopy. Both IR and Raman spectroscopy can be used for in situ monitoring of chemical processes involving this compound. For example, by tracking the changes in the characteristic vibrational bands of the reactants and products, it is possible to follow the progress of a reaction, identify intermediates, and gain insights into the reaction mechanism. This is particularly valuable in fields such as catalysis and process chemistry where understanding dynamic changes is crucial. nih.gov

Mass Spectrometry (MS) for Ion Identification and Mechanistic Elucidation

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. It is an indispensable tool for identifying the components of a sample and for elucidating reaction mechanisms.

In the analysis of this compound, MS can be used to confirm the presence of both the tetraethylammonium cation ([TEA]⁺) and the trifluoroacetate anion ([TFA]⁻). The mass spectrum would show a peak corresponding to the molecular weight of the [TEA]⁺ cation. The detection of the [TFA]⁻ anion can be more challenging in positive-ion mode MS due to its negative charge. However, in negative-ion mode, a peak corresponding to the [TFA]⁻ anion would be readily observed.

It is important to note that the trifluoroacetate anion is known to be a strong ion-pairing agent, which can lead to signal suppression in electrospray ionization mass spectrometry (ESI-MS). chromforum.org This occurs because the formation of a neutral ion pair between the analyte and the trifluoroacetate anion prevents the analyte from being detected by the mass spectrometer. chromforum.org Techniques such as post-column addition of a reagent like ammonium (B1175870) hydroxide (B78521) have been developed to mitigate this suppression effect. nih.gov

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are essential for evaluating the material properties of ionic liquids like this compound under controlled temperature programs. google.comresearchgate.net Thermogravimetric Analysis (TGA) measures changes in mass with temperature, providing data on thermal stability and decomposition, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal events, identifying phase transitions such as melting and crystallization. google.comscribd.com

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a compound by monitoring its mass loss as a function of temperature. kuleuven.be While specific TGA data for pure this compound is not extensively detailed in the reviewed literature, the decomposition pathways of structurally similar tetraalkylammonium salts are well-documented. For instance, studies on tetraethylammonium salts in various environments show that a primary decomposition mechanism is the Hofmann elimination reaction. americanchemicalsuppliers.comlboro.ac.uk This process involves the transformation of the tetraethylammonium cation into volatile products, namely triethylamine (B128534) and ethylene, at elevated temperatures. lboro.ac.uk

In analogous compounds like tetraethylammonium tetrafluoroborate, thermal decomposition occurs at temperatures around 324-325 °C. americanchemicalsuppliers.com Another related compound, tetraethylammonium perfluorobutanesulfonate, shows thermal stability up to approximately 350°C, with complete decomposition by 440°C. This suggests that the thermal stability of the tetraethylammonium cation is significant and that the decomposition temperature is influenced by the nature of the counter-anion. Therefore, it is anticipated that this compound would follow a similar decomposition pathway, though its precise onset temperature of decomposition would require specific TGA measurement.

Table 1: Decomposition Data for Analogous Tetraethylammonium Salts

| Compound | Decomposition Temperature (Peak/Onset) | Primary Products | Analytical Method |

|---|---|---|---|

| Tetraethylammonium in Zeolite β | 200-350 °C | Triethylamine, Ethylene | TGA-MS |

Differential Scanning Calorimetry (DSC) is the primary technique used to investigate the phase transitions of materials, such as melting (fusion) and glass transitions. chemsrc.com For this compound, which is classified as an ionic liquid, DSC can precisely determine its melting point. An analysis of the compound lists its melting point in the range of 74–76 °C.

During a typical DSC experiment, an endothermic peak would be observed on the heat flow curve corresponding to this temperature range, signifying the solid-to-liquid phase transition. The integral of this peak provides the enthalpy of fusion, a measure of the energy required to melt the substance. While the specific enthalpy of fusion for this compound is not reported in the available literature, the melting point provides a critical parameter for its characterization and potential application.

Table 2: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀F₃NO₂ | |

| Molecular Weight | 243.27 g/mol |

Electrochemical Spectroscopies for Redox Behavior and Interfacial Studies

Electrochemical methods are powerful tools for probing the redox activity and charge transfer characteristics of electrolytes and at interfaces. For systems involving this compound, techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) provide significant insights.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of species in solution. Several studies have employed this compound as a supporting electrolyte, and its own electrochemical activity has been noted. In research focused on the electrochemical detection of explosives, control experiments revealed that the addition of this compound to the electrochemical cell resulted in "distinctly different voltammograms" compared to solutions containing only trifluoroacetic acid (TFA). lboro.ac.uk This finding indicates that the salt is not merely an inert spectator but participates in the electrochemical processes, exhibiting its own redox signature.

Furthermore, this compound has been utilized as both a reactant and an electrolyte in paired electrosynthesis, where its electrochemical properties were investigated through electroanalytical studies that included cyclic voltammetry. While specific redox potential values for this compound are not detailed in these studies, the collective evidence confirms that its redox behavior can be effectively characterized using CV.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the electronic and ionic processes occurring within an electrochemical system, such as charge transfer resistance. EIS has been effectively used to study interfaces modified with this compound, particularly in the field of perovskite solar cells. americanchemicalsuppliers.com

In these studies, the surface of a charge transport layer (e.g., SnO₂) was functionalized with this compound to passivate defects and improve device stability and performance. americanchemicalsuppliers.com EIS measurements were conducted to probe the charge transfer kinetics at this modified interface. The resulting Nyquist plots showed that devices incorporating this compound exhibited a higher charge recombination resistance (Rrec). americanchemicalsuppliers.com An increased charge recombination resistance signifies slower charge recombination at the interface, indicating more efficient charge transfer from the perovskite layer to the transport layer. This demonstrates that this compound directly influences the charge transfer kinetics at the interface, a finding critical for the rational design of more efficient photovoltaic devices. americanchemicalsuppliers.com The kinetics of tetraethylammonium ion transfer, a key component of the compound, have also been studied at liquid/liquid interfaces using AC impedance, revealing an apparent rate constant of 0.22 cm s⁻¹.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetraethylammonium Tetrafluoroborate |

| Triethylamine |

| Ethylene |

| Tetraethylammonium Perfluorobutanesulfonate |

| Trifluoroacetic Acid |

Supramolecular Chemistry and Host Guest Interactions Involving Tetraethylammonium Trifluoroacetate

Anion Recognition and Binding Studies of Trifluoroacetate (B77799)

The recognition and binding of anions are fundamental processes in supramolecular chemistry, with implications ranging from sensing to catalysis. nih.govmuni.cz The trifluoroacetate anion (TFA), derived from the strong trifluoroacetic acid, possesses distinct electronic and steric properties that influence its interaction with host molecules. wikipedia.org

Detailed research into anion-exchange properties has provided insights into the binding preferences of the trifluoroacetate anion. aalto.fi In a study involving N-alkylammonium resorcinarene (B1253557) salts, it was demonstrated that different host cavities exhibit varying affinities for different anions. aalto.fi Specifically, N-alkylammonium resorcinarenes with rigid cyclohexyl groups showed a preference for binding the smaller trifluoroacetate anion over the larger triflate (OTf) anion. aalto.fi This selectivity highlights the importance of size and shape complementarity between the host and the anionic guest. The anion-exchange processes were confirmed in the solid state through single-crystal and powder X-ray diffraction and in the gas phase by electrospray ionization mass spectrometry. aalto.fi

Computational studies have further elucidated the role of the trifluoroacetate anion in chemical reactions, noting its ability to lower energy barriers and facilitate exchange reactions through general electrostatic effects. nih.gov The trifluoroacetate anion's strong electron-withdrawing fluorine atoms stabilize the negative charge, making it a stable conjugate base. This stability, combined with its specific size, governs its binding behavior with various supramolecular hosts. The development of synthetic receptors capable of selectively binding anions like trifluoroacetate in aqueous solutions, where they are highly hydrated, remains a significant area of focus in supramolecular chemistry. acs.orgacs.org

Influence on Self-Assembly and Formation of Ordered Supramolecular Architectures

The tetraethylammonium (B1195904) cation and the trifluoroacetate anion can both play significant roles in directing the self-assembly of molecules into ordered supramolecular structures. The tetraethylammonium cation, a quaternary ammonium (B1175870) ion, is often used to prepare lipophilic salts of inorganic anions, and its salts are noted for being more readily crystallized compared to those with larger cations like tetrabutylammonium. nih.gov

Crystal structure analyses of salts containing the tetraethylammonium cation reveal its participation in the formation of ordered networks. For instance, in the co-crystallization of tetraethylammonium chloride with 3,4,5,6-tetrafluoro-1,2-diiodobenzene, the tetraethylammonium cations alternate in columns with the halide ions, contributing to a polymeric network. researchgate.netnih.gov This demonstrates the cation's ability to act as a structural component in the solid state.

On the other hand, the trifluoroacetate anion has been shown to be involved in the formation of polymeric structures. For example, tin(IV) tetrakis(trifluoroacetate) is polymeric in the solid state, highlighting the ability of the trifluoroacetate group to bridge metal centers and facilitate polymerization. researchgate.net The coordination of triflate, an anion structurally similar to trifluoroacetate, with silver(I) ions has been shown to result in various coordination polymers, where the anion can be unbound, encapsulated, or directly bound to the metal center, influencing the final architecture. rsc.org The formation of iron complexes with trifluoroacetic acid has also been observed, further indicating the coordinating potential of the trifluoroacetate anion. nih.gov

While direct studies on the self-assembly of tetraethylammonium trifluoroacetate itself are not extensively documented, the known properties of its constituent ions suggest its potential to influence the formation of ordered supramolecular architectures through a combination of electrostatic interactions, hydrogen bonding, and steric effects.

Modulating Host-Guest Interactions in Macrocyclic and Cage Systems

This compound has been shown to actively modulate host-guest interactions within macrocyclic and cage-like supramolecular systems. The presence of this salt can significantly enhance the association between a host and a guest molecule, a phenomenon attributed to cooperative interactions.

A notable example is the enhancement of host-guest interaction in a pseudorotaxane system composed of bis(5-hydroxymethyl-1,3-phenylene)-32-crown-10 as the host and paraquat (B189505) di(hexafluorophosphate) as the guest. The addition of this compound to a solution of this complex resulted in a remarkable 14-fold increase in the association constant (Kₐ), as determined by ¹H NMR studies. nih.gov

Effect of this compound on Host-Guest Association

| System | Additive | Fold Increase in Kₐ |

| bis(5-hydroxymethyl-1,3-phenylene)-32-crown-10 and paraquat di(hexafluorophosphate) | This compound | 14 |

The tetraethylammonium cation itself can also act as a guest in certain host systems. For instance, the hydrophobic effect has been identified as a major driving force for the interaction between various alkyl ammonium cations and a Keplerate-type {Mo₁₃₂} capsule. researchgate.net The affinity of this capsule for a series of cationic guests was found to increase with the apolar character of the guest, with tetraethylammonium (NEt₄⁺) showing a significant stability constant. researchgate.net This demonstrates the role of the tetraethylammonium cation as a guest, which can be modulated by the surrounding environment and the nature of the host.

Theoretical and Computational Chemistry Approaches to Tetraethylammonium Trifluoroacetate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of tetraethylammonium (B1195904) trifluoroacetate (B77799) at a molecular level. These methods, which solve the Schrödinger equation or its density-based equivalent, provide detailed insights into the electronic structure and potential reactivity of the individual ions and the ion pair.

For the tetraethylammonium cation ([TEA]⁺) and the trifluoroacetate anion ([TFA]⁻), methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to determine optimized geometries, electron distribution, and molecular orbitals. The results of these calculations can elucidate the charge distribution within the polyatomic ions, highlighting the localization of the positive charge on the nitrogen atom of [TEA]⁺ and the delocalization of the negative charge across the carboxylate group of [TFA]⁻, influenced by the electron-withdrawing trifluoromethyl group.

The reactivity of the ion pair can be assessed by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO, typically associated with the anion, indicate its susceptibility to electrophilic attack. Conversely, the LUMO, generally localized on the cation, suggests sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the kinetic stability of the ion pair.

Table 1: Illustrative Quantum Chemical Calculation Outputs for Tetraethylammonium Trifluoroacetate Components

| Parameter | Tetraethylammonium ([TEA]⁺) | Trifluoroacetate ([TFA]⁻) |

| Calculated Dipole Moment | 0 D (due to symmetry) | ~2.5 - 3.5 D |

| HOMO Energy | Low (not readily oxidized) | High (relative to cation) |

| LUMO Energy | High (not readily reduced) | Low (relative to cation) |

| Mulliken Atomic Charges | N: ~ -0.2 to -0.4 e | O (carboxylate): ~ -0.6 to -0.8 e |

| C (alpha to N): ~ +0.1 to +0.3 e | C (carbonyl): ~ +0.5 to +0.7 e | |

| H (on ethyl groups): ~ +0.05 to +0.15 e | F: ~ -0.3 to -0.5 e |

Note: The values in this table are illustrative and represent typical ranges expected from quantum chemical calculations. Actual values would depend on the specific level of theory and basis set used.

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of this compound in the condensed phase, such as in its liquid state or in solution. mdpi.com By simulating the movement of atoms and molecules over time, MD provides a dynamic picture of intermolecular interactions and bulk properties. scielo.org.za

In a typical MD simulation of this compound, the system would consist of a large number of ion pairs in a simulation box, often with periodic boundary conditions to mimic an infinite system. The interactions between atoms are described by a force field, which is a set of parameters and potential functions that define the energetics of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). For ionic systems, accurate representation of electrostatic interactions is paramount.

MD simulations can be used to study:

Structural Organization: The radial distribution functions (RDFs) between different atomic or molecular species can be calculated to understand the liquid structure. For instance, the RDF between the nitrogen of [TEA]⁺ and the carboxylate carbon of [TFA]⁻ would reveal the extent of ion pairing.

Transport Properties: Properties like diffusion coefficients and ionic conductivity can be calculated from the mean square displacement of the ions over time.

Thermodynamic Properties: Density, heat capacity, and other thermodynamic quantities can be computed and compared with experimental data.

For complex processes like proton transfer, which may not be well-described by classical force fields, ab initio MD simulations can be employed. rsc.org These simulations calculate the forces on the fly using quantum mechanical methods, allowing for the description of bond breaking and formation. mdpi.comrsc.org

Density Functional Theory (DFT) for Interaction Energies and Binding Motifs

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying systems like this compound due to its favorable balance of accuracy and computational cost. youtube.com DFT is particularly well-suited for calculating the interaction energies and characterizing the binding motifs between the tetraethylammonium cation and the trifluoroacetate anion.

By performing DFT calculations on the ion pair, one can determine the binding energy, which is the energy released when the two ions come together from an infinite separation. This provides a quantitative measure of the strength of the electrostatic interaction. The geometry of the ion pair can be optimized to find the most stable arrangement, revealing the preferred binding motifs. For instance, DFT can determine whether the cation interacts with the anion through a single oxygen atom, chelates both oxygen atoms of the carboxylate group, or has other preferential orientations.

Dispersion corrections are often included in DFT calculations (e.g., DFT-D3) to accurately capture the van der Waals forces that are significant in these systems, particularly due to the ethyl groups on the cation. The choice of functional and basis set is critical for obtaining reliable results. youtube.com

Table 2: Illustrative DFT Calculation Results for a this compound Ion Pair

| Calculation Type | Result | Significance |

| Geometry Optimization | N-C(carbonyl) distance: ~4-5 Å | Defines the equilibrium separation in the ion pair. |

| Binding Energy Calculation | -80 to -100 kcal/mol | Quantifies the strong electrostatic attraction between the ions. |

| Vibrational Frequency Analysis | Shift in C=O stretch frequency | Indicates the effect of ion pairing on the anion's vibrational modes. |

| Natural Bond Orbital (NBO) Analysis | Charge transfer from anion to cation | Quantifies the degree of electron sharing in the interaction. |

Note: These values are illustrative and would vary based on the computational methodology.

Computational Modeling of Ion-Pair Recognition and Aggregation

Computational modeling, particularly using molecular dynamics simulations, can provide significant insights into the processes of ion-pair recognition and aggregation in this compound systems. mdpi.com While a single ion pair can be studied with quantum methods, understanding how these pairs interact with each other to form larger aggregates in the liquid state requires the simulation of many ions simultaneously.

MD simulations can reveal the formation of different types of aggregates, such as contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs) if a solvent is present, and larger clusters. nih.gov The stability and dynamics of these aggregates can be analyzed. For instance, the lifetime of an ion pair can be calculated to understand whether the ions are tightly bound or rapidly exchanging partners.

The potential of mean force (PMF) is a powerful technique that can be used in conjunction with MD simulations to quantify the free energy landscape of ion association and dissociation. By calculating the PMF as a function of the distance between the centers of mass of the cation and anion, one can determine the free energy barriers for these processes.

Studies on similar systems, like triethylammonium (B8662869) acetate (B1210297), have shown that the degree of ionization and the formation of stable ion pairs are critical features that can be explored through simulation. nih.gov These simulations can also reveal complex structural organization, such as the embedding of ion pairs within a matrix of neutral molecules if the system is not fully ionic. nih.gov

Emerging Research Directions and Future Perspectives for Tetraethylammonium Trifluoroacetate

Design of Advanced Functional Materials Utilizing Tetraethylammonium (B1195904) Trifluoroacetate (B77799)

The distinct chemical nature of tetraethylammonium trifluoroacetate makes it a valuable component in the synthesis of advanced functional materials. Research is ongoing in its application as a modulator and template in the creation of materials with tailored properties for catalysis and electronics.

A key area of investigation is its use in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage and separation. The synthesis of cerium-based MOFs, for example, can be challenging. However, using modulators like trifluoroacetic acid (TFA), a component of this compound, can help control crystallization. osti.gov Studies have shown that using TFA as a modulator can lead to the formation of pure-phase Ce-UiO-NDC MOFs at lower concentrations compared to other modulators like benzoic acid. osti.gov This demonstrates the potential of the trifluoroacetate component to direct the formation of specific, uniform crystalline structures. osti.gov

In the realm of materials science, the development of redox-active MOFs is another promising direction. While many studies focus on tetrathiafulvalene-tetrabenzoate (H₄TTFTB) ligands, derivatives are being explored to create MOFs with different properties. nih.gov The assembly of these ligands with metal ions can result in frameworks with dense stacking and scarce porosity, which may be advantageous for certain electronic applications. nih.gov

The properties of materials synthesized using trifluoroacetic acid as a modulator are summarized in the table below.

| Material | Modulator | Resulting Properties |

| Ce-UiO-NDC MOF | Trifluoroacetic Acid | Pure-phase material achieved at 0.30 M concentration. osti.gov |

| Ce-UiO-NDC MOF | Benzoic Acid | Pure-phase material achieved at 1.35 M concentration. osti.gov |

| In-m-TTFTB MOF | Not Applicable | Exhibits proton conductivity of 6.66 × 10⁻⁴ S cm⁻¹ at 303 K and 98% relative humidity. nih.gov |

Exploration in Bio-related Systems and Biomolecular Interactions

The tetraethylammonium (TEA) cation and the trifluoroacetate (TFA) anion, the constituent ions of this compound, are both known to interact with biological systems. This has spurred research into the compound's potential effects on biomolecules and cellular functions.

The TEA cation is a well-known blocker of various ion channels. frontiersin.org For instance, external TEA ions can block 5-HT3 receptor-mediated ion currents and prevent desensitization of the receptor. nih.gov Studies on N1E-115 neuroblastoma cells have shown that this blocking action is competitive with the agonist 5-HT, suggesting that TEA competes for the same binding site on the receptor. nih.gov The receptor-operated ion channel is also permeable to TEA. nih.gov Furthermore, intracellular TEA has been shown to inhibit TRPM7 channel currents in the outward direction in a voltage-dependent manner. frontiersin.org